molecular formula C10H10FNO B13682792 7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Cat. No.: B13682792
M. Wt: 179.19 g/mol
InChI Key: FEEXSGHKQWJEEN-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a fluorinated benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene core, with a ketone group at the 5-position and a fluorine substituent at the 7-position. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in the development of central nervous system (CNS) agents and anticancer drugs . The fluorine atom enhances metabolic stability and modulates electronic properties, influencing binding affinity to biological targets.

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydro-1-benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEXSGHKQWJEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)F)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reaction of p-Fluoroaniline with Succinyl Chloride and Cyclocondensation

A well-documented method involves the initial reaction of p-fluoroaniline with succinyl chloride to form an intermediate amide, which undergoes cyclocondensation to yield the 7-fluoro-3,4-dihydro-1H-benzo[B]azepine-2,5-dione intermediate. This intermediate can be further transformed into the target compound.

Experimental Procedure:

Step Reagents and Conditions Description
1 p-Fluoroaniline (0.03 mol), succinyl chloride (0.03 mol), dry pyridine (20 mL), reflux 15 min Formation of amide intermediate
2 Cold water quench (150-200 mL), filtration, recrystallization from methanol-water Isolation of intermediate
3 Polyphosphoric acid (PPA) (25 g), heating at 150-160°C for 4 hours Cyclocondensation to form benzoazepine-2,5-dione

This method yields the dione intermediate 7-fluoro-3,4-dihydro-1H-benzo[B]azepine-2,5-dione, which is a crucial precursor for further functionalization.

Functionalization via Carbon Disulfide and Methyl Iodide Treatment

The dione intermediate can be reacted with carbon disulfide (CS2) in the presence of potassium tert-butoxide (t-BuOK) and subsequently methylated with methyl iodide (CH3I) to introduce bis(methylthio)methylene functionality at the 4-position.

Experimental Procedure:

Step Reagents and Conditions Description
1 7-Fluoro-3,4-dihydro-1H-benzo[B]azepine-2,5-dione (0.01 mol), CS2 (0.01 mol), t-BuOK (0.02 mol), dry benzene (7 mL), DMF (3 mL), 4 h at 0°C Formation of intermediate thiolate
2 Gradual addition of methyl iodide (0.02 mol) with cooling, stirring 4 h at room temperature Methylation to bis(methylthio)methylene derivative
3 Reflux for 3 h, workup with ice, extraction, drying Isolation of functionalized product

This step is crucial for diversifying the molecular structure and potentially modifying biological activity.

Analytical Data Supporting Preparation

The synthesized compounds were characterized by standard analytical techniques:

Technique Purpose Observations
Melting Point Determination Purity and identity confirmation Uncorrected melting points recorded
Thin Layer Chromatography (TLC) Purity check Silica gel plates used
Infrared Spectroscopy (IR) Functional group analysis Characteristic lactam and aromatic bands
Proton and Carbon-13 Nuclear Magnetic Resonance (1H NMR, 13C NMR) Structural elucidation Chemical shifts consistent with proposed structures
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peaks matching expected masses

These data confirm the successful synthesis and purity of the target compound and intermediates.

Comparative Summary Table of Preparation Steps

Compound Starting Materials Key Reagents Conditions Yield/Remarks
7-Fluoro-3,4-dihydro-1H-benzo[B]azepine-2,5-dione p-Fluoroaniline, succinyl chloride Pyridine, PPA Reflux 15 min; 150-160°C 4 h Recrystallized from MeOH-H2O
4-(Bis(methylthio)methylene)-7-fluoro-3,4-dihydro-1H-benzo[B]azepine-2,5-dione Dione intermediate, CS2, methyl iodide t-BuOK, benzene, DMF 0°C 4 h, RT 4 h, reflux 3 h Extraction and drying

Additional Notes on Related Synthetic Routes

  • Alternative synthetic routes for related benzoazepine derivatives involve different halogen substituents (e.g., chloro) and similar cyclization strategies using anilines and succinic acid derivatives.
  • Industrial methods emphasize optimization for yield and purity, often employing controlled temperature and solvent systems.
  • The fluorine substituent is typically introduced via the use of fluorinated anilines as starting materials, ensuring regioselective incorporation.

Chemical Reactions Analysis

Formation of 4-(Bis(methylthio)methylene) Derivative

The ketene dithioacetal derivative is synthesized to introduce sulfur-based functional groups, enabling further annulation reactions:

  • Reaction : 7-Fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione reacts with CS₂ and CH₃I in the presence of tert-BuOK .

ReactantsConditionsYieldKey Observations
Benzazepinone + CS₂ + CH₃IDry benzene/DMF, 4h at 0°C → reflux60–70%IR: 697 cm⁻¹ (C-S), 1H NMR^1 \text{H NMR}: δ 4.02 (br s, NH)

Annulation Reactions for Heterocyclic Systems

The ketene dithioacetal derivative undergoes cyclocondensation with nucleophiles to form fused heterocycles:

With o-Phenylenediamine

Forms 1,5-benzodiazepine derivatives under reflux in ethanol .

ProductConditionsYieldSpectral Data
1,5-BenzodiazepineReflux in ethanol, 5h62%1H NMR^1 \text{H NMR}: δ 8.14 (NH), 7.12–8.45 (Ar-H)

With o-Aminothiophenol

Yields 1,5-benzothiazepines with a sulfur atom in the heterocyclic ring .

ProductConditionsYieldKey Features
1,5-BenzothiazepineReflux in ethanol, 5h65%IR: 1585 cm⁻¹ (C=N), MS: m/z 350 (M⁺)

With o-Aminophenol

Generates 1,5-benzoxazepines, incorporating an oxygen atom .

ProductConditionsYieldCharacterization
1,5-BenzoxazepineReflux in ethanol, 5h62%1H NMR^1 \text{H NMR}: δ 7.86–7.68 (Ar-H), IR: 1096 cm⁻¹ (C-O-C)

Thionation with Lawesson’s Reagent

The ketone group in benzazepinone derivatives is converted to a thione, enhancing reactivity for further functionalization .

ReactantsConditionsProductYield
10-Fluoro-4-(methylamino)-2-phenyl-5H-benzo[b]pyrido[2,3-d]azepin-6(7H)-one + Lawesson’s reagentCH₂Cl₂/toluene, reflux, 17hThioamide derivative71%

Key Data :

  • IR: 685 cm⁻¹ (C-S), 1H NMR^1 \text{H NMR}: δ 3.4 (s, SCH₃) .

Alternative Synthetic Routes

A low-yield route involves the Schmidt reaction with 6-fluoro-1-tetralone:

  • Reagents : NaN₃, H₂SO₄, CHCl₃ .

  • Yield : 11% .

Comparative Analysis of Reaction Pathways

PathwayAdvantagesLimitations
Cyclocondensation (PPA)High yield (~70%), scalableRequires harsh acidic conditions
Schmidt reactionSimplicityLow yield (11%), impractical for synthesis
Ketene dithioacetal routeEnables diverse annulation productsMulti-step, requires CS₂/CH₃I handling

Scientific Research Applications

7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The ketone group plays a crucial role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

  • Molecular Formula: C₁₀H₁₀ClNO
  • Molecular Weight : 195.65 g/mol
  • CAS Number : 160129-45-3
  • Key Differences :
    • The chloro substituent increases molecular weight compared to the fluoro analogue (195.65 vs. ~179.18 g/mol for fluoro).
    • Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity, influencing pharmacokinetics .
    • Used as an intermediate in Tolvaptan synthesis, highlighting its pharmaceutical relevance .

7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

  • Molecular Formula: C₁₀H₁₀BrNO
  • Molecular Weight : 240.10 g/mol
  • CAS Number : 3951-89-1
  • Key Differences: Bromine’s greater polarizability and size compared to fluorine may lead to stronger van der Waals interactions in target binding.

Positional Isomers and Heteroatom Variants

8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

  • Molecular Formula: C₁₀H₁₀FNO₂
  • CAS Number : 844648-10-8
  • Key Differences: Replacement of the azepine nitrogen with oxygen creates a benzoxazepinone scaffold.

4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

  • Key Feature :
    • A tosyl (p-toluenesulfonyl) group at the 1-position introduces steric bulk and electron-withdrawing effects, which may reduce reactivity at the ketone moiety .

Structurally Modified Derivatives

1-Phenyl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-one/thiones

  • Pharmacological Relevance: Pyrazolo-fused derivatives exhibit anticancer activity (IC₅₀ values in micromolar ranges), demonstrating how ring fusion enhances bioactivity compared to simpler benzazepinones .

Substituted 1,3,4-Benzotriazepin-2-ones

  • Key Difference :
    • Incorporation of a triazole ring increases hydrogen-bonding capacity, improving interactions with enzymatic targets such as GABA receptors .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
7-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one C₁₀H₁₀FNO ~179.18 Not Provided F at C7
7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one C₁₀H₁₀ClNO 195.65 160129-45-3 Cl at C7
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one C₁₀H₁₀BrNO 240.10 3951-89-1 Br at C7
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one C₁₀H₁₀FNO₂ 195.19 844648-10-8 F at C8, O in ring

Research Findings and Implications

  • Halogen Effects : Fluorine’s electronegativity improves metabolic stability and bioavailability compared to chloro/bromo analogues, making it preferable in CNS drug design .
  • Structural Modifications : Fusion of heterocyclic rings (e.g., pyrazolo) enhances anticancer activity by increasing planar surface area for DNA intercalation .
  • Synthetic Challenges : Brominated derivatives face purity issues (≥96%), likely due to steric hindrance during cyclization .

Biological Activity

7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a heterocyclic compound belonging to the benzazepine class. Its unique structure, characterized by a fused bicyclic framework containing both a benzene and an azepine ring, along with the presence of a fluorine atom at the 7-position, contributes to its distinctive chemical properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H10FNO
  • Molecular Weight : 181.19 g/mol

The fluorine substitution at the 7-position enhances the compound's stability and bioavailability, making it a candidate for further medicinal development.

Biological Activities

Research indicates that 7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one exhibits a range of promising biological activities:

The biological activity of 7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can be attributed to several mechanisms:

  • Receptor Binding : The presence of fluorine enhances interactions with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which is crucial for its antidepressant effects.
  • Inhibition of Cytokines : By reducing TNF-α levels in immune cells, the compound may modulate inflammatory responses effectively.

Comparative Analysis with Related Compounds

To better understand the unique properties of 7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
7-Fluoro-2,3,4,5-tetrahydro-1H-benzodiazepineStructurePotential anxiolytic properties
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-oneStructureBromine substitution affects reactivity
9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-oneStructureAlters pharmacological profile

The unique fluorine substitution at position 7 distinguishes this compound from others in its class and suggests enhanced pharmacokinetic properties.

Case Studies

Several case studies have explored the biological activity of related benzazepine derivatives:

  • Study on Antidepressant Activity : A study reported that certain benzazepines exhibited significant antidepressant-like effects in animal models when administered at specific dosages. The mechanism was linked to increased serotonin levels in the brain .
  • Inflammation Reduction : Another investigation demonstrated that compounds similar to 7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one significantly reduced inflammatory cytokines in vitro and in vivo models of arthritis .

Q & A

Q. Basic Analytical Workflow

  • HPLC-MS : Detects trace impurities (e.g., chlorinated byproducts) with a detection limit of 0.1% using C18 columns and acetonitrile/water gradients .
  • ¹⁹F NMR : Quantifies fluorine-containing impurities via chemical shift integration (δ = -110 to -120 ppm) .

Advanced Method Validation
Validation follows ICH guidelines:

  • Linearity : R² > 0.99 for calibration curves (0.1–10 µg/mL).
  • Recovery Studies : Spiked samples show recoveries of 95–105% for impurities like 7-chloro analogs .

How does the fluorine substituent influence the pharmacological activity of benzoazepinone derivatives, and what computational models predict receptor binding affinity?

Basic Pharmacological Insights
Fluorine enhances metabolic stability and modulates electronic effects, improving binding to CNS targets (e.g., GABAₐ receptors). Structure-activity relationship (SAR) studies suggest that the 7-fluoro position increases lipophilicity, enhancing blood-brain barrier penetration .

Q. Advanced Computational Modeling

  • Docking Simulations : AutoDock Vina predicts ΔG values for binding to benzodiazepine sites (e.g., Ki ≈ 15 nM for GABAₐ) .
  • QSAR Models : Hammett constants (σₚ) correlate fluorine’s electron-withdrawing effects with receptor affinity .

What strategies mitigate regioselectivity challenges during halogenation of the benzoazepinone core?

Basic Halogenation Methods
Electrophilic fluorination using Selectfluor® or DAST in anhydrous DMF achieves >80% regioselectivity at the 7-position . Competing chlorination is minimized by controlling stoichiometry (Cl₂:F₂ ≤ 1:3).

Q. Advanced Catalytic Approaches

  • Directed Ortho-Metalation : Lithium-halogen exchange directs halogenation to specific positions .
  • Photoredox Catalysis : Visible-light-mediated reactions enable late-stage fluorination with minimal byproducts .

How are stability studies designed to assess the degradation pathways of 7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one under accelerated conditions?

Q. Basic Stability Protocols

  • Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
  • Degradation Products : LC-MS identifies oxidation products (e.g., ketone derivatives) and hydrolyzed amides .

Q. Advanced Kinetic Analysis

  • Arrhenius Modeling : Predicts shelf life at 25°C using degradation rates at 40°C and 60°C.
  • pH-Rate Profiles : Identify optimal storage pH (e.g., pH 4–6 minimizes hydrolysis) .

What role does 7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one play in synthesizing complex heterocycles, and how are reaction mechanisms elucidated?

Basic Heterocycle Synthesis
The compound serves as a precursor for fused benzodiazepines via [3+2] cycloadditions or Pd-catalyzed cross-couplings .

Q. Advanced Mechanistic Studies

  • Isotopic Labeling : ¹⁸O tracing confirms lactam ring formation via intramolecular nucleophilic attack .
  • DFT Calculations : Identify transition states (e.g., chair vs. boat conformers) during ring expansion .

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